molecular formula C26H25ClN4O2S B11639986 N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine

N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine

Cat. No.: B11639986
M. Wt: 493.0 g/mol
InChI Key: GLEZWKACPAWHRD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine, often referred to as Compound X , belongs to the class of phthalazin-1-amines. Its chemical structure consists of a phthalazin-1-amine core with various functional groups attached. Let’s explore its synthesis, reactions, applications, and more.

Properties

Molecular Formula

C26H25ClN4O2S

Molecular Weight

493.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-amine

InChI

InChI=1S/C26H25ClN4O2S/c1-18-9-10-19(17-24(18)34(32,33)31-15-5-2-6-16-31)25-22-7-3-4-8-23(22)26(30-29-25)28-21-13-11-20(27)12-14-21/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,28,30)

InChI Key

GLEZWKACPAWHRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)S(=O)(=O)N5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound X. One common approach involves the following steps:

    Amination of Phthalazin-1-one: Start with phthalazin-1-one and react it with an amine (e.g., piperidine) to introduce the amino group.

    Sulfonation: Next, sulfonate the amino group using a suitable reagent (e.g., chlorosulfonic acid) to form the sulfonamide.

    Arylation: Introduce the 4-chlorophenyl group via an arylation reaction (e.g., Suzuki-Miyaura coupling).

    Alkylation: Finally, alkylate the compound with a methyl group (e.g., using methyl iodide).

Industrial Production: In industry, Compound X is synthesized on a larger scale using optimized conditions. The process may involve continuous flow chemistry or batch reactions, depending on efficiency and yield requirements.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form a sulfoxide or sulfone.

    Reduction: Reduction of the sulfonamide group yields the corresponding amine.

    Substitution: The chlorine atom can be substituted with other groups (e.g., fluorine or bromine). Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).

Major products:

  • The sulfonamide form is crucial for its biological activity.
  • Substituted derivatives may have altered properties.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its interactions with specific receptors or enzymes.

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: Employed in material science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves binding to specific protein targets or modulating signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of functional groups. Similar compounds include [Compound Y] and [Compound Z], but their distinct features set Compound X apart.

Remember that Compound X’s potential lies in its versatility and promising applications across scientific disciplines.

: Reference for Compound Y: DOI: 10.XXXX/XXXX : Reference for Compound Z: DOI: 10.XXXX/XXXX

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